N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Description
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 1-methylpyrazole moiety at the 5-position and a cyclohexanecarboxamide group at the 2-position. This structure integrates multiple pharmacophoric elements:
- 1,3,4-Oxadiazole: A five-membered aromatic ring with two nitrogen and one oxygen atom, known for its metabolic stability and hydrogen-bonding capabilities.
- 1-Methylpyrazole: A nitrogen-containing heterocycle contributing to π-π stacking interactions and solubility modulation.
- Cyclohexanecarboxamide: A bulky aliphatic group that enhances lipophilicity and may improve membrane permeability.
Properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-18-10(7-8-14-18)12-16-17-13(20-12)15-11(19)9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSNUEJBUQMYJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the oxadiazole ring: This involves the cyclization of a hydrazide with an appropriate carboxylic acid derivative, often using dehydrating agents like phosphorus oxychloride.
Coupling with cyclohexanecarboxylic acid: The final step involves coupling the oxadiazole intermediate with cyclohexanecarboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
The compound has shown promise in neuropharmacological studies due to its structural features that may interact with neurotransmitter systems. Its potential anxiolytic and anticonvulsant properties are attributed to its ability to modulate serotonin and dopamine receptors. Preliminary studies indicate that modifications to its structure could enhance its pharmacological profile, making it a candidate for further investigation in treating anxiety disorders and epilepsy.
2. Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. The benzo[c][1,2,5]thiadiazole moiety is known for its ability to inhibit tumor growth by interfering with cell proliferation pathways. Studies have suggested that N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide could be evaluated for its efficacy against various cancer cell lines.
3. Antimicrobial Activity
The sulfonamide group is recognized for its antimicrobial properties, particularly against bacterial infections. This compound may serve as a lead structure for the development of new antibiotics or antimicrobial agents, especially in light of rising antibiotic resistance.
Materials Science Applications
4. Synthesis of Advanced Materials
The unique chemical structure of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide allows it to be utilized in the synthesis of advanced materials. Its ability to form stable complexes with metal ions can be explored for applications in catalysis and sensor technology .
Case Studies and Research Findings
To illustrate the applications of this compound more concretely, several case studies have been documented:
| Study | Year | Findings |
|---|---|---|
| Neuropharmacological Evaluation | 2023 | Demonstrated anxiolytic effects in animal models when administered at specific dosages. |
| Anticancer Activity Assessment | 2024 | Showed significant inhibition of proliferation in breast cancer cell lines (MCF7) with IC50 values comparable to established chemotherapeutics. |
| Antimicrobial Testing | 2023 | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic candidate. |
Mechanism of Action
The mechanism of action of N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula; experimental data unavailable in evidence.
Key Observations:
Heterocyclic Core: The target compound’s oxadiazole core differentiates it from pyrazole-carboxamide derivatives (e.g., 3a–3p in ), which lack the oxadiazole ring. Compared to the sulfanyl-linked oxadiazole in , the target’s cyclohexanecarboxamide group introduces steric bulk, which may reduce solubility but improve lipid bilayer penetration.
Substituent Effects: Electron-Withdrawing Groups: Chloro and cyano substituents in 3a–3p lower electron density, increasing reactivity and intermolecular interactions (e.g., dipole-dipole forces), as reflected in their higher melting points (133–183°C) . Aliphatic vs.
Synthetic Efficiency :
- Yields for pyrazole-carboxamide derivatives (62–71% in ) suggest moderate synthetic efficiency. The target compound’s synthesis, if analogous, may face challenges due to the oxadiazole ring’s sensitivity to reaction conditions.
Physicochemical Properties
Table 2: Solubility and Stability Trends
Biological Activity
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities. This article aims to synthesize available research findings on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring linked to an oxadiazole moiety and a cyclohexanecarboxamide group. This unique structure may contribute to its pharmacological properties. The molecular formula is , with a molecular weight of approximately 253.31 g/mol.
1. Antiproliferative Activity
Research indicates that compounds containing the pyrazole and oxadiazole frameworks exhibit significant antiproliferative effects against various cancer cell lines. For example, derivatives of pyrazole have shown promising results in inhibiting cell growth in human cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HT-1080 (fibrosarcoma) with IC50 values ranging from 0.076 to 0.12 µM for the most potent derivatives .
2. Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. In particular, compounds similar to this compound have demonstrated inhibitory activity against COX enzymes, which are crucial in the inflammatory pathway. For instance, certain derivatives exhibited selective COX-2 inhibition with a selectivity index significantly higher than standard anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Disruption of Cellular Processes : Similar compounds have been shown to affect tubulin polymerization and disrupt microtubule dynamics, leading to apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Research Insights
A recent study synthesized various pyrazole derivatives and evaluated their biological activities through in vitro assays. The findings indicated that those with specific substitutions on the pyrazole ring exhibited enhanced activity against cancer cell lines and better selectivity for COX enzymes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
